2-(2-PYRIDINYLSULFANYL)-N'-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE
Overview
Description
2-(2-PYRIDINYLSULFANYL)-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound that features a pyridine ring, a sulfanyl group, and a trimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-PYRIDINYLSULFANYL)-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE typically involves the condensation of 2-(2-pyridinylsulfanyl)acetohydrazide with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-PYRIDINYLSULFANYL)-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(2-PYRIDINYLSULFANYL)-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure suggests it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridinylsulfanyl)acetohydrazide: A precursor in the synthesis of the target compound.
3,4,5-Trimethoxybenzaldehyde: Another precursor used in the synthesis.
2-(2-Pyridinylsulfanyl)propanoate: A related compound with similar structural features.
Uniqueness
2-(2-PYRIDINYLSULFANYL)-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE is unique due to the combination of its pyridine, sulfanyl, and trimethoxyphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-pyridin-2-ylsulfanyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-22-13-8-12(9-14(23-2)17(13)24-3)10-19-20-15(21)11-25-16-6-4-5-7-18-16/h4-10H,11H2,1-3H3,(H,20,21)/b19-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQAAEFEDVTWQH-VXLYETTFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CSC2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CSC2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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